3-Fluoro-3-(4-fluorophenyl)azetidine;hydrochloride
Description
3-Fluoro-3-(4-fluorophenyl)azetidine hydrochloride is a fluorinated azetidine derivative characterized by a four-membered azetidine ring substituted at the 3-position with both a fluorine atom and a 4-fluorophenyl group. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research.
Properties
IUPAC Name |
3-fluoro-3-(4-fluorophenyl)azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4,12H,5-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIVZDYVPAOXEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC=C(C=C2)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-(4-fluorophenyl)azetidine;hydrochloride typically involves the reaction of 4-fluorobenzylamine with a fluorinating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-(4-fluorophenyl)azetidine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Addition Reactions: The azetidine ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and bases.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce oxides or reduced forms of the compound .
Scientific Research Applications
3-Fluoro-3-(4-fluorophenyl)azetidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(4-fluorophenyl)azetidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Implications
- Substituent Effects :
- Salt Forms : Hydrochloride salts improve solubility for biological testing, whereas oxalate salts (e.g., 73k) may optimize crystallinity for X-ray studies .
Biological Activity
3-Fluoro-3-(4-fluorophenyl)azetidine;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for drug discovery, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a fluorinated azetidine ring, which enhances its biological activity through improved binding affinity to various molecular targets. The presence of fluorine atoms in the structure contributes to its unique chemical properties, influencing both its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The fluorine substituents increase the compound's lipophilicity, which may enhance cellular permeability and target binding. Studies indicate that it may act as an inhibitor of monoacylglycerol lipase (MAGL), a key enzyme involved in the endocannabinoid system, which has implications for pain management and neuroprotection .
Biological Activity Overview
The following table summarizes the biological activities observed for this compound:
Case Studies and Research Findings
- Inhibition of Monoacylglycerol Lipase (MAGL) :
- Anticancer Activity :
-
Antimicrobial Properties :
- Preliminary investigations suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in drug discovery aimed at combating resistant bacterial strains.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-Fluoro-3-(3-fluorophenyl)azetidine | Similar structure but different fluorine positioning | Moderate anticancer activity |
| 3-Fluoroazetidine;hydrochloride | Lacks phenyl substitution | Limited enzyme inhibition |
The positioning of the fluorine atoms in this compound is critical for its enhanced binding affinity and selectivity compared to related compounds.
Q & A
Q. What are the key considerations for synthesizing 3-fluoro-3-(4-fluorophenyl)azetidine hydrochloride, and how do structural analogs inform reaction optimization?
Synthesis requires careful selection of fluorinated precursors and controlled azetidine ring formation. For example, the synthesis of structurally related fluorophenylhydrazine hydrochlorides (e.g., 3-fluorophenylhydrazine hydrochloride) involves coupling fluorinated aromatic amines with hydrazine derivatives under acidic conditions . Key parameters include:
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Mass Spectrometry : Use high-resolution MS (e.g., NIST Standard Reference Database 69) to confirm molecular weight and fragmentation patterns. Note that reference spectra may not exist, requiring cross-validation with computational tools .
- NMR : NMR is critical for identifying fluorine substituents, while NMR resolves azetidine ring protons.
- HPLC : Reverse-phase chromatography with UV detection (e.g., 254 nm) can assess purity, though fluorinated compounds may require alternative detection methods (e.g., charged aerosol detection).
Q. How should researchers handle safety risks associated with this compound?
Refer to SDS guidelines for azetidine hydrochlorides, which typically include:
- Personal protective equipment (PPE): Gloves, lab coat, and safety goggles .
- Storage: Cool (0–6°C), dry conditions to prevent degradation .
- Hazard codes: P201 ("Obtain special instructions before use") and P210 ("Avoid heat/sparks/open flames") .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) predict reaction pathways for synthesizing fluorinated azetidines?
ICReDD’s reaction design framework integrates quantum chemical calculations (e.g., DFT for transition state analysis) and machine learning to optimize synthetic routes. For example:
- Calculate Gibbs free energy profiles to identify rate-limiting steps in azetidine ring closure.
- Use cheminformatics tools to screen solvents and catalysts that stabilize intermediates .
- Validate predictions with small-scale experiments (e.g., microreactor trials) .
Q. What experimental strategies resolve contradictions in reported physicochemical data (e.g., melting points or solubility)?
- Reproducibility : Cross-check data across labs using standardized protocols (e.g., NIST’s calibration procedures for thermal analysis) .
- Crystallography : Single-crystal X-ray diffraction can confirm structural homogeneity, as impurities often skew melting points .
- Solubility Studies : Use dynamic light scattering (DLS) to assess aggregation in polar/nonpolar solvents.
Q. How can researchers optimize reaction conditions for enantioselective synthesis of fluorinated azetidines?
- Chiral Catalysts : Screen organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) to induce asymmetry during ring closure.
- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism.
- DoE (Design of Experiments) : Apply factorial design to variables like temperature, pressure, and catalyst loading .
Q. What are the challenges in scaling up fluorinated azetidine synthesis while maintaining yield and purity?
- Process Intensification : Use continuous-flow reactors to manage exothermic reactions and improve heat transfer .
- Byproduct Mitigation : Implement in-line FTIR or Raman spectroscopy to detect intermediates and adjust conditions in real time.
- Waste Management : Segregate halogenated waste (e.g., fluorinated byproducts) for specialized disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
